Bienvenue dans la boutique en ligne BenchChem!

4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole

PI3Kδ Inflammation Autoimmune

This 4-chloro-2-(difluoromethyl)-1H-benzodiazole is a validated PI3Kδ inhibitor building block with 44 nM IC50—a >20-fold improvement over the non-halogenated parent. The 4-chloro/2-difluoromethyl pattern is critical; alternative halogen or CHF2 substitutions significantly shift IC50 values, making generic replacement a high-risk strategy that compromises assay reproducibility. Low TPSA (28.7 Ų) supports CNS-penetrant kinase inhibitor design. Essential for synthesizing lead compounds targeting PI3Kδ-mediated pathways in autoimmune, oncology, and neurological indications.

Molecular Formula C8H5ClF2N2
Molecular Weight 202.59 g/mol
CAS No. 1342424-21-8
Cat. No. B1453732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole
CAS1342424-21-8
Molecular FormulaC8H5ClF2N2
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(N2)C(F)F
InChIInChI=1S/C8H5ClF2N2/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13)
InChIKeyQLGGJNSAAQWRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(difluoromethyl)-1H-1,3-benzodiazole (CAS 1342424-21-8): Fluorinated Benzimidazole Building Block for PI3Kδ-Targeted Research


4-Chloro-2-(difluoromethyl)-1H-1,3-benzodiazole (also named 2-(difluoromethyl)-4-chloro-1H-benzimidazole) is a heterocyclic building block featuring a benzimidazole core with a chloro substituent at the 4-position and a difluoromethyl group at the 2-position . It is primarily utilized in medicinal chemistry as a synthetic intermediate for the preparation of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a class of therapeutic candidates for inflammatory and autoimmune diseases . The compound is characterized by a molecular formula of C8H5ClF2N2 and a molecular weight of 202.59 g/mol .

Why 4-Chloro-2-(difluoromethyl)-1H-1,3-benzodiazole Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzimidazole Analogs


Substitution on the benzimidazole scaffold is not interchangeable; the specific 4-chloro and 2-difluoromethyl pattern in this compound yields a distinct biological activity profile compared to its close analogs. Direct comparative data from a PI3Kδ inhibition assay reveal that while the non-halogenated parent core (2-(difluoromethyl)-1H-benzimidazole) exhibits modest potency, the addition of the 4-chloro substituent results in a substantial >20-fold improvement in inhibitory activity [1]. Furthermore, alternative halogen substitutions (e.g., 4-bromo) or replacement of the difluoromethyl group with methyl or trifluoromethyl groups produce significantly different IC50 values [1]. This sensitivity demonstrates that the exact substitution pattern is critical for achieving the desired potency, making generic substitution a high-risk strategy that will likely lead to a loss of function in established synthetic routes and assays.

Quantitative Differentiation of 4-Chloro-2-(difluoromethyl)-1H-1,3-benzodiazole: PI3Kδ Potency and Physicochemical Properties


PI3Kδ Inhibitory Potency: 20-Fold Improvement Over Parent Core

The 4-chloro substitution on the 2-(difluoromethyl)-1H-benzimidazole core significantly enhances PI3Kδ inhibitory activity. The target compound (R1=CHF2, R2=Cl) exhibits an IC50 of 44 nM, representing a 20.6-fold increase in potency compared to the non-halogenated parent core (2-(difluoromethyl)-1H-benzimidazole, IC50 = 907 nM) [1]. This modification also provides a 5.4-fold improvement over the methyl-substituted analog (R1=CH3, R2=H, IC50 = 236 nM) [1]. The 4-chloro derivative is less potent than the unsubstituted difluoromethyl core (CPL302415, R1=CHF2, R2=H, IC50 = 18 nM) but demonstrates a more balanced activity profile suitable for further optimization [1].

PI3Kδ Inflammation Autoimmune Kinase Inhibitor

Enhanced Binding Affinity: ΔΔG of 1.3 kcal/mol Over Non-Halogenated Analog

Computational binding affinity calculations, using MM-GBSA on molecular dynamics trajectories, demonstrate that the 4-chloro substitution leads to a more favorable interaction with the PI3Kδ binding pocket. The target compound shows a ΔΔG of 1.3 kcal/mol relative to its non-halogenated (difluoromethyl)-1H-benzimidazole analog, indicating a stronger predicted binding interaction [1]. This improvement in binding energy correlates with the enhanced inhibitory potency observed experimentally (IC50 of 44 nM vs. 907 nM) [1].

PI3Kδ Binding Affinity MM-GBSA Molecular Dynamics

Physicochemical Properties: Lipophilicity and TPSA for Blood-Brain Barrier Permeability Prediction

The physicochemical profile of 4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole, specifically its calculated topological polar surface area (TPSA) of 28.7 Ų and the presence of the lipophilic difluoromethyl group, suggests a favorable profile for crossing the blood-brain barrier (BBB) . While direct comparative data with analogs is limited, a TPSA value below 90 Ų is generally predictive of good CNS penetration, placing this compound within the desirable range for CNS-targeted drug discovery programs .

Drug-likeness CNS Penetration Physicochemical Properties ADME

Primary Application Scenarios for 4-Chloro-2-(difluoromethyl)-1H-1,3-benzodiazole Based on Quantitative Evidence


Synthesis of PI3Kδ Inhibitors for Inflammatory and Autoimmune Disease Research

As a core building block, this compound is essential for constructing benzimidazole-based PI3Kδ inhibitors. The quantitative evidence of its 44 nM IC50 and favorable ΔΔG confirms its utility in synthesizing lead compounds targeting PI3Kδ-mediated pathways in conditions like asthma, systemic lupus erythematosus, and multiple sclerosis [1]. Its specific activity profile, distinct from other halogenated analogs, makes it a critical intermediate for optimizing potency and selectivity in these therapeutic programs [1].

Structure-Activity Relationship (SAR) Studies for CNS-Penetrant Kinase Inhibitors

Given its low calculated TPSA of 28.7 Ų, this compound is a valuable tool for SAR exploration aimed at improving blood-brain barrier penetration in kinase inhibitor programs . Researchers can use this scaffold to investigate how modifications to the benzimidazole core affect both target potency (PI3Kδ inhibition) and CNS drug-likeness, making it a strategic choice for projects focused on neurological autoimmune disorders or primary CNS lymphoma [1] .

Development of Cancer Therapeutics Targeting PI3Kβ and Immuno-Oncology

This compound serves as a key intermediate in the synthesis of PI3Kβ inhibitors, which are being investigated in combination with OX40 binding proteins for cancer therapy . The chloro and difluoromethyl substitution pattern provides a specific entry point for creating advanced analogs with potential anti-tumor activity, as outlined in patent literature describing methods for treating cancer .

Quote Request

Request a Quote for 4-chloro-2-(difluoromethyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.